molecular formula C8H14N2O2 B13290329 3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine

3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine

Cat. No.: B13290329
M. Wt: 170.21 g/mol
InChI Key: WAZVQIYKHBDUDA-UHFFFAOYSA-N
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Description

3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine is a chemical compound with the molecular formula C₈H₁₄N₂O₂. It consists of 14 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique spiro structure, which includes a nitrogen atom within the spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-characterized, but the compound’s unique structure suggests potential interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3,8-Dioxa-1-azaspiro[4.5]decane: Similar spiro structure but with a different ring size.

    3,8-Dioxa-1-azaspiro[4.7]dodecane: Another spiro compound with a larger ring system.

Uniqueness

3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the spiro structure. This combination of features may confer distinct chemical and biological properties compared to other spiro compounds.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3,9-dioxa-1-azaspiro[4.6]undec-1-en-2-amine

InChI

InChI=1S/C8H14N2O2/c9-7-10-8(6-12-7)2-1-4-11-5-3-8/h1-6H2,(H2,9,10)

InChI Key

WAZVQIYKHBDUDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOC1)COC(=N2)N

Origin of Product

United States

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